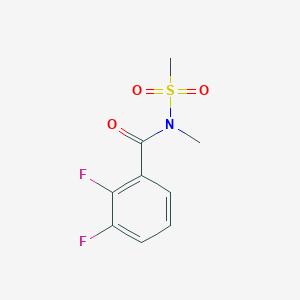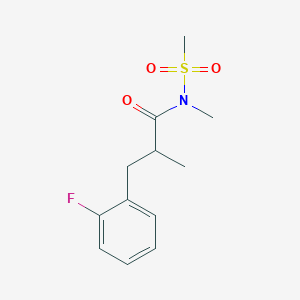![molecular formula C13H24N4O2 B7583663 tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)
tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate, commonly referred to as TAPI-2, is a synthetic molecule that has been extensively used in scientific research. TAPI-2 is a potent inhibitor of tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE), which is responsible for the release of TNF-α from the cell membrane.
Mechanism of Action
TAPI-2 inhibits tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate by binding to its active site and preventing the cleavage of TNF-α from the cell membrane. This results in the accumulation of TNF-α on the cell surface, which can be further processed by other enzymes. TAPI-2 has been shown to be a potent inhibitor of this compound with an IC50 value of 20 nM.
Biochemical and Physiological Effects:
TAPI-2 has been shown to effectively reduce TNF-α production in various cell lines and animal models. In a study conducted on rats, TAPI-2 was shown to reduce the production of TNF-α and improve the survival rate in septic shock models. TAPI-2 has also been shown to reduce the production of TNF-α in human monocytes and inhibit the migration of neutrophils.
Advantages and Limitations for Lab Experiments
TAPI-2 has several advantages for lab experiments, such as its potency and specificity for tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate inhibition. However, TAPI-2 has some limitations, such as its short half-life and low solubility in water. These limitations can be overcome by modifying the chemical structure of TAPI-2 or using alternative delivery methods.
Future Directions
For TAPI-2 research include the development of more potent and specific tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate inhibitors, investigation of TAPI-2's potential for the treatment of various inflammatory diseases, and the development of alternative delivery methods to overcome its limitations.
Synthesis Methods
The synthesis of TAPI-2 involves the reaction of tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate with a reducing agent such as sodium borohydride. This reaction results in the formation of TAPI-2, which can be purified by column chromatography.
Scientific Research Applications
TAPI-2 has been extensively used in scientific research as a potent inhibitor of tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate. TNF-α is a pro-inflammatory cytokine that plays a crucial role in the immune response. However, excessive production of TNF-α can lead to various inflammatory diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease. This compound is responsible for the release of TNF-α from the cell membrane, and its inhibition by TAPI-2 can effectively reduce TNF-α production.
Properties
IUPAC Name |
tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2/c1-12(2,3)19-11(18)17-13(4,5)9-14-8-10-15-6-7-16-10/h6-7,14H,8-9H2,1-5H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKKZQFPYICIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CNCC1=NC=CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)
![[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)
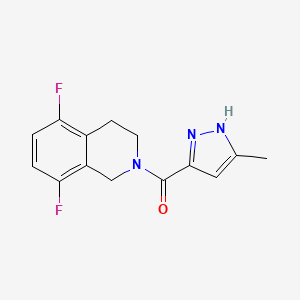
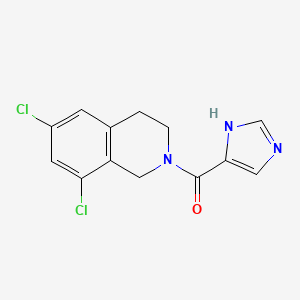

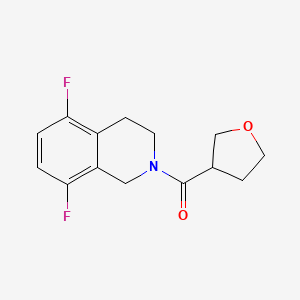

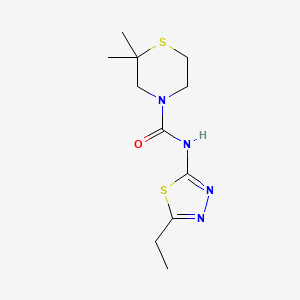
![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)
